![molecular formula C20H22N2OS B2576082 N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-12-9](/img/structure/B2576082.png)
N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide
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Overview
Description
Scientific Research Applications
Antiviral Applications
“N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” and its derivatives have been identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of the virus . This makes it a potential candidate for the development of antiviral drugs, particularly for the treatment of COVID-19 .
Anticancer Applications
Indole derivatives, including “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide”, have shown promising results in cancer research . For instance, some compounds have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin . This suggests potential applications in the development of anticancer drugs .
Anti-Inflammatory Applications
Indole derivatives are known to possess anti-inflammatory properties . While specific studies on “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” are not available, it’s plausible that it may also exhibit similar properties due to the presence of the indole moiety .
Antioxidant Applications
Indole derivatives have been found to exhibit antioxidant activities . This suggests that “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could potentially be used in the development of antioxidant drugs or supplements .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial activities . Therefore, “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could potentially be used in the development of new antimicrobial agents .
Antidiabetic Applications
Indole derivatives have shown antidiabetic activities . This suggests that “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide” could potentially be used in the development of antidiabetic drugs .
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus . RdRp is an essential enzyme for the replication of the virus, making it a crucial target for antiviral drugs .
Mode of Action
N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide: interacts with RdRp, inhibiting its function . This interaction prevents the replication of the viral RNA, thereby inhibiting the proliferation of the virus .
Biochemical Pathways
The inhibition of RdRp by N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide affects the viral replication pathway . This disruption in the replication process leads to a decrease in the production of new viral particles, reducing the spread of the virus within the host .
Pharmacokinetics
The ADME properties of N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide The effectiveness of the compound against the sars-cov-2 virus suggests that it has sufficient bioavailability to reach its target and exert its antiviral effects .
Result of Action
The result of the action of N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is the inhibition of viral replication . This leads to a decrease in the production of new viral particles, reducing the spread of the virus within the host .
Future Directions
The most potent compound in the series of 2-((indol-3-yl)thio)-N-benzyl-acetamides, which includes “N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide”, showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir . This makes it a promising candidate for further investigation .
properties
IUPAC Name |
N-benzyl-2-(1-propylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-2-12-22-14-19(17-10-6-7-11-18(17)22)24-15-20(23)21-13-16-8-4-3-5-9-16/h3-11,14H,2,12-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFINMTPSZARUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide |
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